![molecular formula C15H20FN3O2 B248026 1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide](/img/structure/B248026.png)
1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as 'BMS-986177' and is currently being studied for its therapeutic potential in various diseases.
Wirkmechanismus
The exact mechanism of action of 1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide is still under investigation. However, it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases, which play a crucial role in cancer progression. It has also been shown to modulate the activity of certain receptors and ion channels, which are involved in inflammation and neurological disorders.
Biochemical and Physiological Effects:
1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide in lab experiments is its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide. One of the future directions is to investigate the exact mechanism of action of this compound. This will help in understanding the molecular targets of this compound and its potential therapeutic applications. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This will help in determining the optimal dosage and administration route for this compound. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of 1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide involves a multi-step process. The initial step involves the preparation of 3-Fluoroaniline, which is further reacted with 3-Oxo-N-(piperidin-4-yl)butanamide to form the desired compound. This process involves various purification steps such as column chromatography, recrystallization, and distillation to obtain the pure form of the compound.
Wissenschaftliche Forschungsanwendungen
1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide is being studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies for the treatment of glioblastoma, a type of brain cancer. It has also been studied for its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Additionally, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-{3-[(3-Fluorophenyl)amino]-3-oxopropyl}piperidine-4-carboxamide |
---|---|
Molekularformel |
C15H20FN3O2 |
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
1-[3-(3-fluoroanilino)-3-oxopropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H20FN3O2/c16-12-2-1-3-13(10-12)18-14(20)6-9-19-7-4-11(5-8-19)15(17)21/h1-3,10-11H,4-9H2,(H2,17,21)(H,18,20) |
InChI-Schlüssel |
DLASZFKXCOGVRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.